1-Bromo-4-(1-chlorobutan-2-yl)benzene

Description

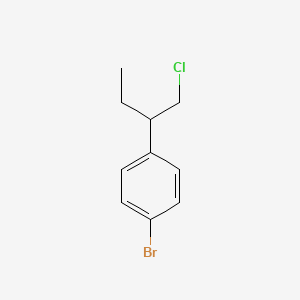

1-Bromo-4-(1-chlorobutan-2-yl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position of a benzene ring and a 1-chlorobutan-2-yl substituent.

Properties

Molecular Formula |

C10H12BrCl |

|---|---|

Molecular Weight |

247.56 g/mol |

IUPAC Name |

1-bromo-4-(1-chlorobutan-2-yl)benzene |

InChI |

InChI=1S/C10H12BrCl/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |

InChI Key |

LTYLRBWFVZYBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-chlorobutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(1-chlorobutan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 1-bromo-4-(1-hydroxybutan-2-yl)benzene when using hydroxide ions.

Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.

Reduction: Products include alkanes or alcohols depending on the reducing conditions.

Scientific Research Applications

1-Bromo-4-(1-chlorobutan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-chlorobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the benzene ring make it susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Physical and Chemical Properties

- Reactivity: Branched analogs (e.g., 3e) exhibit stability due to steric hindrance, favoring elimination over substitution . Difluoromethoxy derivatives () participate in cross-coupling reactions (Suzuki/Heck), leveraging electron-withdrawing effects. Thiophene-containing analogs () undergo regioselective iodination and Sonogashira coupling, highlighting versatility in heterocyclic chemistry.

- Physical State :

- Purity and Handling :

Research Findings and Trends

- Synthetic Efficiency : Catalyst choice significantly impacts yield. For example, B(C₆F₅)₃ in decarbonylative transfer hydrochlorination achieves >99% yield , whereas boronic acid couplings yield ≤73% .

- Market Trends : The global market for trans-4-propylcyclohexyl derivatives () highlights demand in electronics, driven by LCD production.

- Fluorine Chemistry : Fluorinated analogs () dominate pharmaceutical research due to enhanced bioavailability and stability.

Biological Activity

1-Bromo-4-(1-chlorobutan-2-yl)benzene is an organic compound characterized by the presence of both bromine and chlorine substituents on a benzene ring. Its unique structure allows for diverse chemical reactivity, making it a subject of interest in biological and medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrCl and a molar mass of approximately 239.56 g/mol. The compound appears as a clear to light yellow liquid with a density of 1.63 g/mL at 25 °C and has a boiling point around 196 °C. Its structure includes a bromine atom at the para position and a chlorobutan-2-yl group at the meta position on the benzene ring, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrCl |

| Molar Mass | 239.56 g/mol |

| Density | 1.63 g/mL |

| Boiling Point | ~196 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The bromine atom can act as an electrophile, facilitating nucleophilic attacks by biological molecules such as enzymes or receptors.

Research indicates that halogenated compounds can influence cellular processes by modulating enzyme activity or receptor binding, potentially leading to therapeutic effects or toxicity depending on the context of exposure.

Antimicrobial Properties

Studies have shown that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, similar compounds have been investigated for their effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential antimicrobial activity.

Cytotoxicity and Mutagenicity

Research on structurally related compounds indicates that halogenated benzenes can exhibit cytotoxic effects in mammalian cells. For example, studies have reported that exposure to certain brominated compounds leads to cell death via apoptosis or necrosis mechanisms. The mutagenic potential of these compounds has also been evaluated using assays such as the Ames test, which assesses the mutagenicity of chemical substances.

Case Studies

- Study on Cytotoxic Effects : In vitro studies demonstrated that exposure to halogenated benzenes resulted in significant cytotoxicity in human liver cell lines (HepG2). The study found that compounds with similar structures induced apoptosis through oxidative stress pathways.

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of various brominated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain analogs exhibited significant inhibitory effects, suggesting potential for further exploration of this compound in this context.

Toxicological Profile

The toxicological profile of this compound remains under-researched; however, related compounds have been associated with adverse health effects including skin irritation and respiratory issues upon exposure. Long-term exposure to halogenated compounds has raised concerns regarding their carcinogenic potential based on animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.